5-(2,3-Dimethoxyphenyl)-8-thia-4,6-diazatricyclo[7.6.0.02,7]pentadeca-1(9),2(7),5-trien-3-one
Overview
Description
Thieno[2,3-d]pyrimidin-4-ol compounds are a class of heterocyclic compounds that contain a thieno[2,3-d]pyrimidine core with a hydroxyl group at the 4-position . They are part of a larger family of pyrido[2,3-d]pyrimidines, which have shown therapeutic interest and have been approved for use as therapeutics .
Synthesis Analysis
The synthesis of thieno[2,3-d]pyrimidin-4-ol compounds often involves the condensation of DMF–DMA at the methyl group of the acetyl moiety, followed by cyclization to form the pyrido[2,3-d]pyrimidin-5-one core . This is often accompanied by the elimination of N,N-dimethylpropionamide, N-methylation, and condensation at the methyl group of the compound .Molecular Structure Analysis
The molecular structure of thieno[2,3-d]pyrimidin-4-ol compounds is characterized by a thieno[2,3-d]pyrimidine core with a hydroxyl group at the 4-position . The electronic delocalization in these compounds often stops on N14 and is not conjugated with the phenyl group .Chemical Reactions Analysis
The chemical reactions involving thieno[2,3-d]pyrimidin-4-ol compounds are typically monitored using techniques like TLC on Silufol UV-254 plates using acetone–hexane (3:5) as eluent . The spots are visualized by treatment with iodine vapor and under UV light .Physical and Chemical Properties Analysis
The physical and chemical properties of thieno[2,3-d]pyrimidin-4-ol compounds can be determined using techniques like 1H NMR, 13C NMR, and IR spectroscopy . For example, the IR spectrum often shows peaks corresponding to NH, C=O, and C=N groups .Mechanism of Action
Safety and Hazards
Future Directions
Future research in this area could focus on designing new thieno[2,3-d]pyrimidin-4-amine compounds with improved potency and acceptable pharmacokinetics for in vivo evaluation . Additionally, the development of new synthetic protocols to prepare these pyridopyrimidine derivatives could also be a promising direction .
Properties
IUPAC Name |
5-(2,3-dimethoxyphenyl)-8-thia-4,6-diazatricyclo[7.6.0.02,7]pentadeca-1(9),2(7),5-trien-3-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O3S/c1-24-14-10-7-9-13(17(14)25-2)18-21-19(23)16-12-8-5-3-4-6-11-15(12)26-20(16)22-18/h7,9-10H,3-6,8,11H2,1-2H3,(H,21,22,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTTWFIKWGZHIEZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)C2=NC3=C(C4=C(S3)CCCCCC4)C(=O)N2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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